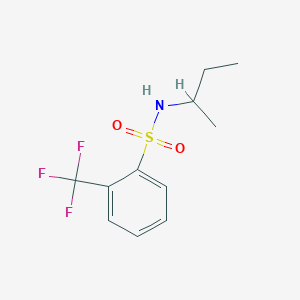
N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide, also known as TFB-TBOA, is a chemical compound that has gained attention in the scientific community due to its potential as a tool for studying the glutamate transporter system.
Wirkmechanismus
N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide inhibits the glutamate transporter system by binding to the substrate binding site of EAAT2. This binding prevents the transport of glutamate from the synaptic cleft into glial cells, resulting in an increase in extracellular glutamate levels. This increase in glutamate can lead to excitotoxicity, a process in which excessive glutamate causes neuronal damage and death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits EAAT2 with high potency and selectivity. In vivo studies have shown that this compound increases extracellular glutamate levels in the brain, leading to excitotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of EAAT2, allowing for the study of the role of EAAT2 in various physiological and pathological processes. Additionally, this compound is stable and easy to use in experiments.
However, this compound also has limitations. It is a non-specific inhibitor of the glutamate transporter system, inhibiting other subtypes in addition to EAAT2. Additionally, this compound can cause excitotoxicity at high concentrations, which can lead to neuronal damage and death.
Zukünftige Richtungen
There are several future directions for the study of N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide. One direction is the development of more selective inhibitors of EAAT2. This would allow for the study of the role of EAAT2 in various physiological and pathological processes without the risk of inhibiting other subtypes of the glutamate transporter system.
Another direction is the study of the role of EAAT2 in addiction. It has been suggested that EAAT2 plays a role in the development of addiction, and the use of this compound could help to elucidate this role.
Finally, the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's is an area of future research. The glutamate transporter system has been implicated in the pathogenesis of these diseases, and the development of drugs that target this system could lead to new treatments for these conditions.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential as a tool for studying the glutamate transporter system. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. The study of this compound has the potential to lead to new treatments for neurodegenerative diseases and a better understanding of the role of the glutamate transporter system in various physiological and pathological processes.
Synthesemethoden
The synthesis method for N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide involves several steps. First, 2-(trifluoromethyl)benzenesulfonyl chloride is reacted with butan-2-amine to form this compound. This compound is then purified using column chromatography to obtain the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide has been used in several scientific research applications, primarily as a tool for studying the glutamate transporter system. Glutamate is a neurotransmitter that is involved in various physiological processes, including learning and memory. The glutamate transporter system is responsible for removing excess glutamate from the synaptic cleft, ensuring proper neurotransmission.
This compound is a potent inhibitor of the glutamate transporter system, specifically the excitatory amino acid transporter 2 (EAAT2) subtype. This inhibition allows for the study of the role of EAAT2 in various physiological and pathological processes, including neurodegenerative diseases and addiction.
Eigenschaften
IUPAC Name |
N-butan-2-yl-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2S/c1-3-8(2)15-18(16,17)10-7-5-4-6-9(10)11(12,13)14/h4-8,15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEPGWVDDVHDJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]pyridine-4-carboxamide](/img/structure/B7533092.png)

![N-[3-[[(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]phenyl]oxolane-2-carboxamide](/img/structure/B7533106.png)
![N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide](/img/structure/B7533119.png)
![N-[3-oxo-3-(propan-2-ylamino)propyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7533126.png)
![2-tert-butyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7533134.png)
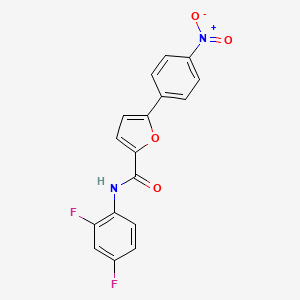
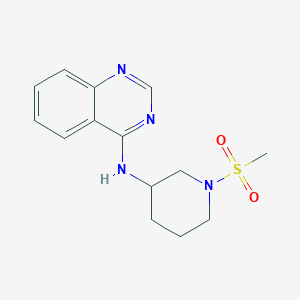
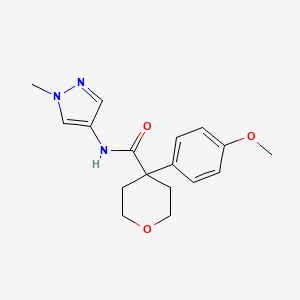
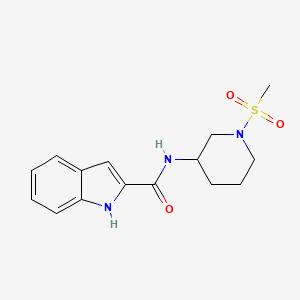
![4-[[(2-Ethoxy-2-phenylacetyl)amino]methyl]oxane-4-carboxamide](/img/structure/B7533160.png)
![N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B7533163.png)
![5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7533178.png)

